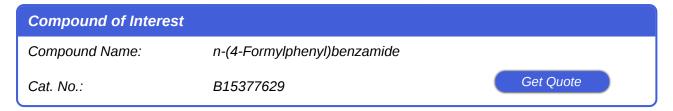


In Silico Prediction of n-(4-Formylphenyl)benzamide Properties: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Formylphenyl)benzamide is a chemical compound with potential applications in various fields of research, including medicinal chemistry and materials science. An early and accurate assessment of its physicochemical and pharmacokinetic properties is crucial for guiding further investigation and development. In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, complementing and prioritizing experimental studies. This guide provides a comprehensive overview of the in silico predicted properties of **n-(4-Formylphenyl)benzamide**, alongside detailed methodologies for experimental validation.

Physicochemical and Pharmacokinetic Properties (In Silico Prediction)

A variety of computational tools were utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of **n-(4-Formylphenyl)benzamide**. The data presented below was generated using a combination of widely recognized platforms, including SwissADME, pkCSM, and ADMETlab 2.0. These tools employ a range of models, from quantitative structure-activity relationships (QSAR) to machine learning algorithms, to estimate the properties of small molecules.



Physicochemical Properties

The fundamental physicochemical characteristics of a compound are pivotal in determining its behavior in biological systems.

Property	Predicted Value	Unit
Molecular Formula	C14H11NO2	
Molecular Weight	225.24	g/mol
LogP (Octanol/Water Partition Coefficient)	2.5 - 3.0	
Water Solubility (LogS)	-3.5 to -4.5	mol/L
Polar Surface Area (PSA)	58.2	Å ²
Number of Hydrogen Bond Donors	1	
Number of Hydrogen Bond Acceptors	2	-
Number of Rotatable Bonds	3	-

Pharmacokinetic Properties (ADMET)

The ADMET profile of a compound provides insights into its potential behavior as a drug candidate within an organism.



Parameter	Predicted Outcome	Description
Absorption		
Human Intestinal Absorption	High	Likely to be well absorbed from the gastrointestinal tract.
Caco-2 Permeability	Moderate to High	Indicates good potential for passive diffusion across the intestinal epithelium.
Distribution		
Volume of Distribution (VDss)	Low to Moderate	Suggests distribution primarily within the plasma and extracellular fluids.
Blood-Brain Barrier (BBB) Permeability	Low	Unlikely to cross the blood- brain barrier to a significant extent.
Metabolism		
CYP450 Inhibition	Potential inhibitor of CYP1A2, CYP2C9	May interact with the metabolism of other drugs metabolized by these enzymes.
Excretion		
Total Clearance	Low	Suggests a relatively slow rate of elimination from the body.
Toxicity		
AMES Toxicity	Non-mutagenic	Predicted to be non-mutagenic in the Ames test.
hERG I Inhibition	Low risk	Unlikely to cause cardiotoxicity through hERG channel inhibition.
Hepatotoxicity	Low risk	Predicted to have a low likelihood of causing liver



damage.

Experimental Protocols

To validate the in silico predictions, the following established experimental protocols are recommended.

Determination of LogP (Octanol/Water Partition Coefficient) by HPLC

Objective: To experimentally determine the lipophilicity of **n-(4-Formylphenyl)benzamide**.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **n-(4-Formylphenyl)benzamide** in a suitable organic solvent (e.g., acetonitrile or methanol).
 - Prepare a series of calibration standards by diluting the stock solution.
 - Prepare a phosphate buffer solution (pH 7.4) saturated with n-octanol and an n-octanol phase saturated with the phosphate buffer.
- · Partitioning:
 - Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.
 - Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for partitioning.
 - Allow the phases to separate completely.
- Analysis:
 - Carefully collect samples from both the aqueous and n-octanol phases.



 Analyze the concentration of the compound in each phase using a validated reversephase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Calculation:

• The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the thermodynamic solubility of **n-(4-Formylphenyl)benzamide** in an aqueous medium.

Methodology:

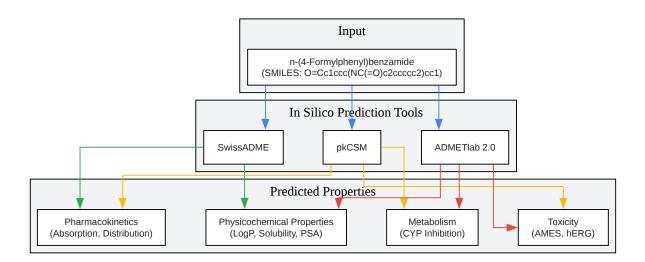
- Sample Preparation:
 - Add an excess amount of solid n-(4-Formylphenyl)benzamide to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
- · Equilibration:
 - Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
- · Quantification:
 - Carefully remove an aliquot of the clear supernatant.



- Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- · Result:
 - The determined concentration represents the aqueous solubility of the compound.

Visualizations

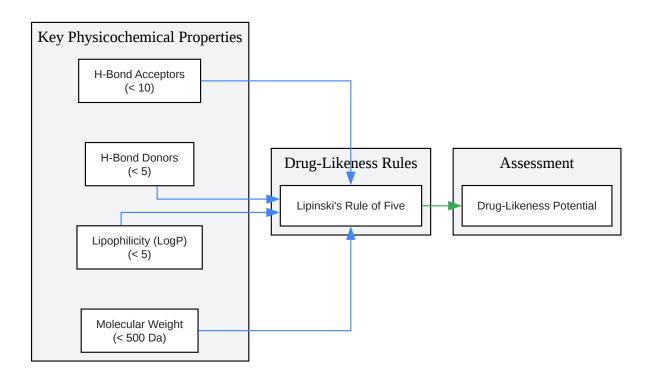
The following diagrams illustrate the workflows and logical relationships involved in the in silico prediction of compound properties.



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Figure 1: General workflow for in silico property prediction.





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Figure 2: Logical relationship for drug-likeness evaluation.

Conclusion

The in silico analysis of **n-(4-Formylphenyl)benzamide** suggests a favorable profile for a potential drug candidate, particularly in terms of absorption and a low risk of major toxicities. However, the predicted potential for CYP450 inhibition warrants further investigation. The experimental protocols provided herein offer a clear path for the validation of these computational predictions. The integration of in silico and experimental approaches is paramount in modern drug discovery and development, enabling a more efficient and informed decision-making process.

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